iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate

Catalog No.
S980042
CAS No.
14639-04-4
M.F
C48H48FeN6O4S
M. Wt
860.855
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;s...

CAS Number

14639-04-4

Product Name

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate

IUPAC Name

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate

Molecular Formula

C48H48FeN6O4S

Molecular Weight

860.855

InChI

InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q;;;+2;/p-2

InChI Key

PLYRLSMTBJYNRX-UHFFFAOYSA-L

SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[O-]S(=O)(=O)[O-].[Fe+2]
  • Redox Kinetics and Metal Complexes

    Iron(II) tris(1,10-phenanthroline) complexes have been studied for their ability to undergo electron transfer reactions. Researchers have investigated the rate of oxidation (electron loss) of these complexes by other metal ions. For instance, a 1989 study by Schmid et al. explored this process in non-aqueous solutions [].

  • Electropolymerization and Electrochemical Applications

    Electrochemical techniques can be used to create polymers from these iron complexes. Chen et al. in 1996 investigated this process for tris(1,10-phenanthroline)iron(II) and its potential applications for sensing and catalysis [].

  • Structural Characterization

    Using X-ray crystallography, researchers can determine the precise arrangement of atoms in a molecule. Zhong et al. in 2012 employed this technique to study the crystal structure of tris(1,10-phenanthroline)iron(II) complexes, providing insights into their bonding and geometry [].

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate, often referred to as iron(II) 3,4,7,8-tetramethyl-1,10-phenanthroline sulfate, is a complex formed between iron(II) ions and the ligand 3,4,7,8-tetramethyl-1,10-phenanthroline. This compound is characterized by its distinctive molecular structure that includes a central iron ion coordinated to a phenanthroline ligand. The molecular formula for this compound is C₁₆H₁₆N₂FeO₄S, with a molecular weight of approximately 236.31 g/mol . The compound typically appears as a white to light yellow powder or crystalline solid and is sensitive to light and air .

  • Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxygen or other oxidants.
  • Coordination Chemistry: The ligand can form complexes with other metal ions, altering its reactivity and stability.
  • Ligand Exchange: The coordination of the phenanthroline can be replaced by other ligands under certain conditions.

These reactions are significant in analytical chemistry and biochemistry for sensing applications and metal ion detection.

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate exhibits notable biological activities:

  • Antioxidant Properties: The complex has been studied for its ability to scavenge free radicals.
  • Metal Ion Chelation: It can bind to metal ions in biological systems, influencing metal homeostasis.
  • Enzyme Interaction: The compound has shown potential in modulating enzyme activities through metal ion interactions .

The synthesis of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate typically involves:

  • Preparation of Ligand: Synthesize 3,4,7,8-tetramethyl-1,10-phenanthroline from appropriate precursors.
  • Complex Formation: Combine the ligand with iron(II) sulfate in a suitable solvent under inert conditions to prevent oxidation.
  • Purification: Isolate the product through recrystallization or chromatography techniques.

This method ensures high purity and stability of the final compound .

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate finds applications in various fields:

  • Analytical Chemistry: Used as a reagent for detecting metal ions due to its strong chelating ability.
  • Biochemistry: Employed in studies related to metalloproteins and enzyme activity modulation.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its antioxidant properties .

Studies on the interactions of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate reveal:

  • Binding Affinity: The compound demonstrates significant binding affinity for various metal ions and proteins.
  • Kinetics of Interaction: Research indicates that the kinetics of binding can be influenced by pH and ionic strength of the solution.

These interactions are crucial for understanding its role in biological systems and potential therapeutic uses .

Several compounds share structural similarities with iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate. Here are some notable examples:

Compound NameCAS NumberUnique Features
Iron(II) 1,10-Phenanthroline Complex14639-04-4Lacks methyl groups on phenanthroline
Iron(II) 4,7-Dimethyl-1,10-Phenanthroline Complex14639-04-XDifferent methyl substitution pattern
Iron(II) 2-Methyl-1,10-Phenanthroline Complex14639-YZFewer methyl groups leading to different properties

Uniqueness

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate is unique due to its specific arrangement of methyl groups on the phenanthroline ring. This configuration enhances its stability and solubility compared to similar compounds. Its strong chelating ability and antioxidant properties further distinguish it from other iron complexes.

General Manufacturing Information

Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1): INACTIVE

Dates

Modify: 2023-07-19

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